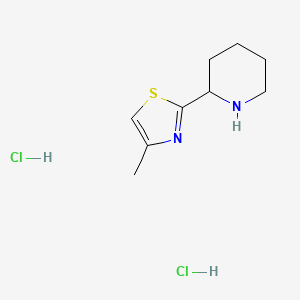

4-Metil-2-piperidin-2-il-1,3-tiazol; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is a heterocyclic compound that features both a thiazole and a piperidine ring. Thiazole rings are known for their aromaticity and reactivity, while piperidine rings are common in many pharmaceuticals due to their biological activity

Aplicaciones Científicas De Investigación

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride has several scientific research applications:

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . Thiazole, another key component of the compound, is found in many potent biologically active compounds .

Mode of Action

It’s worth noting that compounds containing piperidine and thiazole moieties have been associated with various pharmacological activities . For instance, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Biochemical Pathways

Thiazole-containing compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether, suggests potential implications for its bioavailability .

Result of Action

The diverse biological activities associated with piperidine and thiazole derivatives suggest that they may have wide-ranging effects at the molecular and cellular levels .

Métodos De Preparación

The synthesis of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines can yield the desired thiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency .

Análisis De Reacciones Químicas

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring

Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar compounds to 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride include other thiazole and piperidine derivatives. For example:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Piperidine derivatives: Common in pharmaceuticals for their biological activity.

What sets 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride apart is its unique combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties .

Actividad Biológica

Overview

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is a heterocyclic compound that integrates a thiazole ring with a piperidine moiety. This compound has garnered attention in various fields of biological research due to its diverse pharmacological properties. The biological activity of this compound can be attributed to its structural features, which allow it to interact with multiple biological targets.

Target of Action

The compound primarily acts on various biochemical pathways, particularly those involving cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid. Inhibition of these enzymes leads to reduced inflammation and pain responses.

Mode of Action

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride has been shown to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. These activities suggest a multifaceted mode of action at the molecular and cellular levels.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole have demonstrated efficacy in various seizure models. One study reported that certain thiazole-integrated analogues showed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it exhibits substantial antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Antitumor Activity

Thiazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. For example, certain analogues have shown IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising antitumor activity .

Case Study 1: Anticonvulsant Efficacy

A study conducted on thiazole-bearing compounds revealed that specific structural modifications significantly enhanced anticonvulsant efficacy. Compounds with para-halogen substitutions on the phenyl ring exhibited superior activity in seizure models compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of several thiazole derivatives, 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride was found to possess notable antimicrobial properties. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, highlighting its potential as an effective antimicrobial agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride suggests good solubility in water and organic solvents, which may enhance its bioavailability. However, further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Propiedades

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTURFXFPXQCQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.